N-(4-chlorophenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
N-(4-Chlorophenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide (CAS: 954076-92-7) is a thiazole-based acetamide derivative with a molecular formula of C₂₀H₁₈ClN₃O₂S₃ and a molecular weight of 464.0 g/mol . Its structure features a central thiazole ring substituted with a 2-((3-(methylthio)phenyl)amino)-2-oxoethyl group and a thioacetamide chain linked to a 4-chlorophenyl moiety. The compound’s Smiles representation, CSc1cccc(NC(=O)Cc2csc(SCC(=O)Nc3ccc(Cl)cc3)n2)c1, highlights the presence of sulfur atoms, chlorophenyl, and methylthio substituents, which may influence its physicochemical properties and biological interactions . While direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous molecules are frequently explored for kinase inhibition, P-glycoprotein (P-gp) modulation, and anticancer activity .
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S3/c1-27-17-4-2-3-15(9-17)23-18(25)10-16-11-28-20(24-16)29-12-19(26)22-14-7-5-13(21)6-8-14/h2-9,11H,10,12H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESJXLUNGWWEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a compound characterized by its complex structure, has been the subject of various studies focusing on its biological activity. This article compiles findings from diverse research sources, detailing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula for this compound is C18H19ClN2O2S3. The compound features a thiazole ring, a chlorophenyl moiety, and a methylthio group, which contribute to its biological activity.
Pharmacological Properties
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing thiazole rings have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| N-(4-chlorophenyl)-... | Various | TBD |
2. Antiviral Activity
A related study demonstrated that compounds with structural similarities to N-(4-chlorophenyl)-... showed antiviral activity against Tobacco Mosaic Virus (TMV), with certain derivatives achieving approximately 50% inhibition . This suggests potential applications in plant virology.
The biological activity of N-(4-chlorophenyl)-... may be attributed to several mechanisms:
- Enzyme Inhibition : Some thiazole-containing compounds have been identified as inhibitors of various enzymes, including acetylcholinesterase and urease, indicating potential in treating conditions like Alzheimer's disease and urinary infections .
- Binding Affinity : Molecular docking studies suggest that the compound can interact effectively with target proteins due to its structural components, enhancing its pharmacological efficacy .
Case Studies
Case Study 1: Antibacterial Screening
In a study assessing the antibacterial properties of synthesized thiazole derivatives, several compounds were evaluated for their efficacy against common bacterial strains. The results indicated that modifications to the thiazole structure significantly impacted antibacterial potency.
Case Study 2: Antiviral Efficacy
Another study focused on the antiviral potential of related compounds against TMV. The results revealed that specific modifications to the thiazole ring could enhance antiviral activity, suggesting avenues for further development in agricultural applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-acetamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of the target compound and its structural analogs:
Key Observations
Electron-withdrawing groups (e.g., 5-nitro-2-furyl in Compound 13 ) reduce yields (58%) compared to simpler substituents, possibly due to steric hindrance or reactivity challenges.
Biological Activity :
- Compound 4 , a piperazine-thiazole hybrid, demonstrated potent P-gp inhibition, increasing paclitaxel’s oral bioavailability by up to 106.6%. This highlights the scaffold’s versatility in multidrug resistance modulation.
- Thioxo groups in ’s compounds (e.g., Compound 13) may confer redox activity, though their specific biological roles remain unexplored.
Synthetic Feasibility: Yields for thiazole-acetamides vary widely (53–90%) depending on substituents .
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | DMF, 70°C, 12 h | 65–75 | |
| Thioether coupling | K₂CO₃, DCM, RT, 24 h | 80–85 | |
| Final acylation | EDCl/HOBt, DMF, 0°C→RT, 18 h | 70–78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
